

Application Notes and Protocols: Electrophysiological Effects of (+)-OSU6162 on Striatal Neurons

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Compound of Interest		
Compound Name:	(+)-OSU6162	
Cat. No.:	B12388262	Get Quote

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Introduction

(+)-OSU6162 is the dextrorotatory enantiomer of the dopamine stabilizer OSU6162. As a class of compounds, dopamine stabilizers are being investigated for their potential in treating a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. These compounds are thought to modulate dopaminergic neurotransmission, acting as antagonists in hyperdopaminergic states and as agonists in hypodopaminergic states. The primary molecular targets of OSU6162 enantiomers are dopamine D2 receptors and serotonin 5-HT2A receptors, where they act as partial agonists.[1]

This document provides a summary of the known pharmacological characteristics of (+)-OSU6162 and detailed protocols for investigating its electrophysiological effects on striatal neurons. The striatum, a key component of the basal ganglia, is a critical site for dopamine-mediated regulation of motor control and cognitive functions, making it a primary area of interest for the action of compounds like (+)-OSU6162.

Data Presentation

While direct quantitative data on the electrophysiological effects of **(+)-OSU6162** on striatal neurons is limited in publicly available literature, the following table summarizes its known in



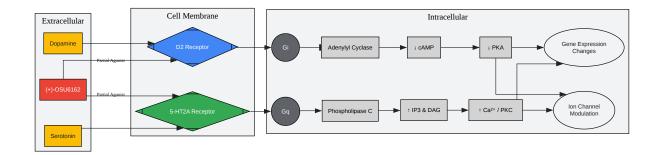
vitro pharmacological properties in comparison to its enantiomer, (-)-OSU6162. This information is crucial for designing and interpreting electrophysiology experiments.

Parameter	(+)- OSU6162	(-)-OSU6162	Receptor	Assay	Reference
Intrinsic Activity	Medium	Low	5-HT2A	Functional Assays	[1]
Intrinsic Activity	Low	Low	D2	Functional Assays	[1]
Efficacy (relative to dopamine)	-	54.3%	D2	[³⁵ S]GTPyS binding	[2]
Potency	Lower	Higher	D2	In vivo behavioral	[1]
Efficacy	Higher	Lower	5-HT2A	In vivo behavioral	[1]

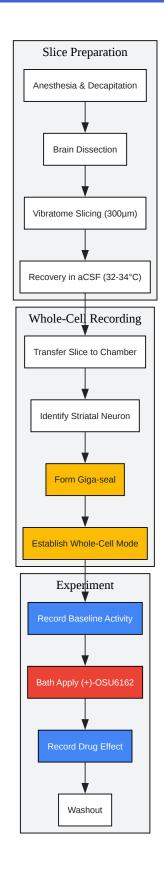
Signaling Pathways

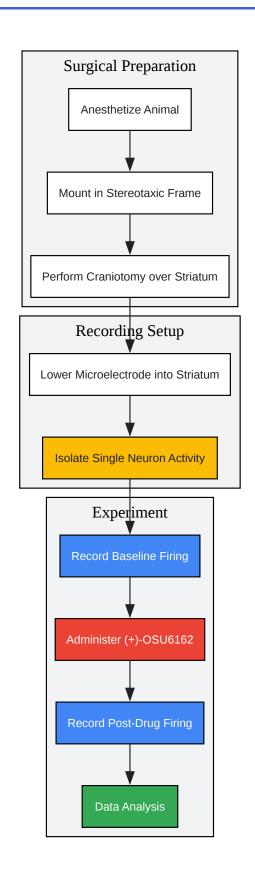
The proposed mechanism of action for **(+)-OSU6162** involves its partial agonism at D2 and 5-HT2A receptors. The following diagram illustrates the potential downstream signaling cascades in a striatal neuron upon receptor activation.











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References

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- 2. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor PMC [pmc.ncbi.nlm.nih.gov]
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